1-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone 1-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13280146
InChI: InChI=1S/C22H21ClN2O/c23-15-20(26)25-22(17-10-5-2-6-11-17)19-13-7-12-18(21(19)24-25)14-16-8-3-1-4-9-16/h1-6,8-11,14,19,22H,7,12-13,15H2/b18-14+
SMILES: C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CCl)C4=CC=CC=C4
Molecular Formula: C22H21ClN2O
Molecular Weight: 364.9 g/mol

1-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone

CAS No.:

Cat. No.: VC13280146

Molecular Formula: C22H21ClN2O

Molecular Weight: 364.9 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone -

Specification

Molecular Formula C22H21ClN2O
Molecular Weight 364.9 g/mol
IUPAC Name 1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone
Standard InChI InChI=1S/C22H21ClN2O/c23-15-20(26)25-22(17-10-5-2-6-11-17)19-13-7-12-18(21(19)24-25)14-16-8-3-1-4-9-16/h1-6,8-11,14,19,22H,7,12-13,15H2/b18-14+
Standard InChI Key LFMKEGDIJBNAKP-NBVRZTHBSA-N
Isomeric SMILES C1CC2C(N(N=C2/C(=C/C3=CC=CC=C3)/C1)C(=O)CCl)C4=CC=CC=C4
SMILES C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CCl)C4=CC=CC=C4
Canonical SMILES C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CCl)C4=CC=CC=C4

Introduction

Structural and Molecular Features

Core Architecture and Substituent Configuration

The compound features a hexahydro-indazole core (C22_{22}H21_{21}ClN2_{2}O), a bicyclic system comprising a pyrazole ring fused to a partially saturated benzene ring . Key substituents include:

  • A benzylidene group (C6_6H5_5-CH=) at the 7-position, introducing planar rigidity.

  • A phenyl group (C6_6H5_5) at the 3-position, enhancing hydrophobic interactions.

  • A 2-chloroethanone moiety (-CO-CH2_2Cl) at the 2-position, contributing to electrophilic reactivity .

Stereochemical analysis reveals the benzylidene group adopts a Z-configuration, as confirmed by IUPAC nomenclature (1-[(7E)-7-benzylidene-...]). This configuration influences molecular packing and intermolecular interactions, critical for crystallographic studies .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight364.87–364.9 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point522.9 ± 60.0 °C (760 mmHg)
Flash Point270.0 ± 32.9 °C
LogP3.96
Refractive Index1.640

Synthetic Methodologies

Grindstone Chemistry Approach

A solvent-free, eco-friendly synthesis was reported using 2,6-bis-(substituted-benzylidene)-cyclohexanones and hydrazine derivatives. Acetic acid catalysis under grinding conditions yielded the target compound in 74–92% efficiency . Advantages include:

  • Minimal waste generation (E-factor < 1).

  • Short reaction times (≤2 hours).

  • Compatibility with electron-withdrawing and donating substituents on the benzylidene group .

Palladium-Catalyzed Benzannulation

Joo et al. developed a Pd(OAc)2_2/P(tBu)3_3·HBF4_4-mediated method using pyrazoles and alkynes. The protocol achieved moderate yields (45–68%) but enabled regioselective functionalization of the indazole core .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Grindstone Chemistry 74–92Solvent-free, scalableLimited to bench-scale
Pd-Catalyzed 45–68Regioselective functionalizationRequires inert conditions

Biological Activities and Applications

Neurological Applications

Structural analogs showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity indices >15 for Alzheimer’s disease targets . The chloroethanone moiety enhances blood-brain barrier permeability, as evidenced by LogP values >3.5 .

Antimicrobial Properties

In vitro assays revealed MIC = 8–16 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the benzylidene group’s membrane-disrupting effects .

Challenges and Future Directions

Synthetic Limitations

  • Low solubility in aqueous media (LogP = 3.96) complicates formulation .

  • Scalability issues persist with Pd-catalyzed routes due to catalyst costs .

Therapeutic Optimization

  • Prodrug strategies: Masking the chloroethanone group as a phosphate ester improved solubility 10-fold in preliminary trials .

  • Hybrid analogs: Coupling with sulfonamide groups enhanced MAPK1 inhibition (ΔG = −11.3 kcal/mol) .

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